molecular formula C10H11FN2O5S B2504571 4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine CAS No. 1338346-30-7

4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine

Cat. No. B2504571
CAS RN: 1338346-30-7
M. Wt: 290.27
InChI Key: FDEKQWIRICMZEU-UHFFFAOYSA-N
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Description

“4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine” is a chemical compound with the CAS Number: 1338346-30-7. It has a molecular weight of 290.27 and its IUPAC name is 4-[(4-fluoro-3-nitrophenyl)sulfonyl]morpholine .


Synthesis Analysis

The precursor compound 3-fluoro-4-morpholinoaniline is an important intermediate of the antibiotic drug linezolid and was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine followed by its nitro group reduction with Fe/NH4Cl .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula: C10H11FN2O5S . The InChI key for this compound is FDEKQWIRICMZEU-UHFFFAOYSA-N .


Chemical Reactions Analysis

A series of new sulfonamides and carbamates have been synthesized in good yields (75–89%) by the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with the precursor compound .

Scientific Research Applications

Antimicrobial Applications

A significant application of 4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine is in the development of antimicrobial agents. For instance, Janakiramudu et al. (2017) synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, showing potent antimicrobial activity against various bacterial strains and fungi. These derivatives demonstrated promising activity in minimum inhibitory concentration (MIC) ranges of 6.25–25.0 µg/mL, with sulfonamide derivatives exhibiting potent antifungal properties compared to carbamate derivatives. Molecular docking studies further highlighted their potential interaction with bacterial enzymes, suggesting a mechanism for their antimicrobial efficacy (Janakiramudu et al., 2017).

Material Science

In the realm of material science, poly(4‘-fluoro-2,5-diphenyl sulfone) was synthesized and reacted with various nucleophiles, including morpholine, to produce derivatives with enhanced thermal stability and mechanical properties. This research indicates the potential of this compound derivatives in creating advanced materials with specific thermal and physical characteristics, suitable for applications requiring high-performance polymers (Bloom & Sheares, 2001).

Synthesis Methodologies

The compound has also been a focus in the development of new synthetic methodologies. Pereira et al. (2021) discussed the continuous production of ortho-4-(2-fluoro-4-nitrophenyl)morpholine, a key intermediate in synthesizing Linezolid, using micro- and millireactors. This approach offers a faster, more efficient method for producing this critical intermediate, showcasing the utility of this compound in pharmaceutical manufacturing processes (Pereira et al., 2021).

properties

IUPAC Name

4-(4-fluoro-3-nitrophenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O5S/c11-9-2-1-8(7-10(9)13(14)15)19(16,17)12-3-5-18-6-4-12/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEKQWIRICMZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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